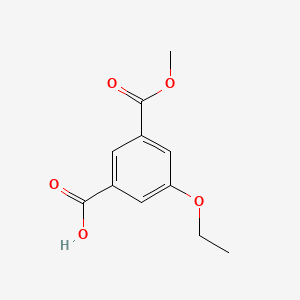

3-Ethoxy-5-(methoxycarbonyl)benzoic acid

Overview

Description

3-Ethoxy-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of benzoic acid, characterized by the presence of ethoxy and methoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-(methoxycarbonyl)benzoic acid typically involves the esterification of 3-hydroxybenzoic acid followed by subsequent functional group transformations. One common method includes the reaction of 3-hydroxybenzoic acid with ethyl iodide in the presence of a base to introduce the ethoxy group. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methoxycarbonyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

- Oxidation of the ethoxy group can yield 3-formyl-5-(methoxycarbonyl)benzoic acid.

- Reduction of the methoxycarbonyl group can yield 3-ethoxy-5-(hydroxymethyl)benzoic acid.

- Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

3-Ethoxy-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethoxy and methoxycarbonyl groups can modulate the compound’s reactivity and binding affinity to molecular targets, affecting its overall activity.

Comparison with Similar Compounds

- 3-Methoxy-5-(methoxycarbonyl)benzoic acid

- 3-Ethoxy-4-(methoxycarbonyl)benzoic acid

- 3-Ethoxy-5-(carboxymethyl)benzoic acid

Comparison: 3-Ethoxy-5-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the ethoxy and methoxycarbonyl groups on the aromatic ring. This structural arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the ethoxy group at the 3-position and the methoxycarbonyl group at the 5-position can affect the compound’s solubility, melting point, and interaction with other molecules.

Biological Activity

Overview

3-Ethoxy-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula CHO. It is a derivative of benzoic acid, notable for its ethoxy and methoxycarbonyl functional groups. This compound has attracted attention due to its potential biological activities, which include interactions with various biomolecules and possible therapeutic applications.

The biological activity of this compound is largely influenced by its structure, particularly the positioning of the ethoxy and methoxycarbonyl groups. These groups can modulate the compound's reactivity and binding affinity to molecular targets, such as enzymes and receptors, thereby influencing biochemical pathways. Its mechanism of action may involve:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic processes.

- Receptor Binding : It could bind to cellular receptors, altering signal transduction pathways that affect cell function and behavior.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting that this compound may scavenge free radicals, thus protecting cells from oxidative stress .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of benzoic acid can exhibit anti-inflammatory properties, which may be relevant for conditions like arthritis or other inflammatory diseases.

- Antimicrobial Properties : Some studies have indicated that benzoic acid derivatives possess antimicrobial activity against various pathogens, hinting at a potential role for this compound in combating infections.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound:

- A study on similar benzoic acid derivatives demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways, suggesting a similar potential for this compound .

- Another investigation highlighted the structural features that enhance antioxidant activity in related compounds, indicating that modifications in the methoxy and ethoxy groups can significantly affect biological efficacy .

Data Table: Comparison of Biological Activities

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Potentially High | Suggested | Possible |

| 3-Methoxy-5-(methoxycarbonyl)benzoic acid | Moderate | Confirmed | Moderate |

| 4-Hydroxybenzoic acid | High | Confirmed | High |

Properties

IUPAC Name |

3-ethoxy-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-3-16-9-5-7(10(12)13)4-8(6-9)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDJKFOKWXQLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.